Strontium;propanoate
Description
Historical Context of Divalent Metal Propanoate Studies
The study of metal salts of carboxylic acids, including propanoates, has been a cornerstone of coordination chemistry for over a century. Early investigations in the late 19th and early 20th centuries focused on the synthesis and basic characterization of these compounds. The alkaline earth metals, including strontium, were known to form salts with common carboxylic acids, and their properties were often compared to understand periodic trends. wikipedia.org These early studies laid the groundwork for understanding the stoichiometry and simple properties of compounds like strontium propanoate.
Significance of Strontium in Coordination and Solid-State Chemistry
The strontium ion (Sr²⁺) possesses several key characteristics that make it a subject of significant interest in coordination and solid-state chemistry. With an ionic radius of approximately 1.18 Å, the Sr²⁺ ion is relatively large compared to other divalent cations like Mg²⁺ and Ca²⁺. This larger size allows for higher coordination numbers, typically ranging from 8 to 12, leading to diverse and flexible coordination geometries. This versatility in coordination enables the formation of a wide array of complex structures, including one-, two-, and three-dimensional coordination polymers.
Current Research Paradigms and Challenges for Strontium Propanoate Systems
Current research involving strontium carboxylates, including propanoate, is often focused on the design and synthesis of new materials with specific functional properties. One area of interest is the development of precursors for advanced materials. For instance, strontium-containing metal-organic frameworks (MOFs) and coordination polymers are being investigated for applications in gas storage, catalysis, and sensing. The choice of the carboxylate ligand is crucial in tuning the structure and porosity of these materials.
A significant challenge in the study of strontium propanoate systems is the synthesis of high-quality single crystals suitable for X-ray diffraction analysis. The flexible coordination sphere of the strontium ion can lead to the formation of multiple phases or amorphous products, making the isolation of a specific crystalline form difficult. Furthermore, the potential for the propionate (B1217596) ligand to adopt various coordination modes can result in complex, and sometimes disordered, crystal structures. researchgate.net For example, in the crystal structure of strontium(II)tricopper(II) propionate trihydrate, the methyl groups of two of the propionate ions were found to be disordered. researchgate.net
Another challenge lies in the detailed characterization of these systems. While techniques like thermal analysis and infrared spectroscopy can provide valuable information, a complete understanding of the structure-property relationships requires precise structural data. The development of novel synthetic strategies, such as hydrothermal synthesis, and the use of advanced characterization techniques are key to overcoming these challenges and unlocking the full potential of strontium propanoate systems in advanced chemical research.
Detailed Research Findings
While dedicated research focusing solely on the simple salt of strontium propanoate is limited in publicly available literature, significant insights can be drawn from studies on closely related and more complex strontium carboxylate systems.
A notable example is the synthesis and characterization of a heterometallic compound, strontium(II)tricopper(II) propionate trihydrate (SrCu₃(C₂H₅COO)₈ · 3H₂O). researchgate.net This compound was prepared and its structure was determined by X-ray crystallography. The analysis revealed a complex three-dimensional framework built from two distinct copper(II) dimers and an insular dinuclear strontium complex, [Sr₂(Prop)₄(H₂O)₆]. researchgate.net The propionate ions act as bridging ligands, linking these different metal centers together.
In this structure, the strontium ion exhibits a coordination number of 9. The coordination polyhedron around the strontium atom is described as a 4,4,4-tricapped trigonal prism. researchgate.net This high coordination number is characteristic of the large strontium ion.
Crystallographic Data for the Strontium-Containing Complex in SrCu₃(C₂H₅COO)₈ · 3H₂O:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.484 |
| b (Å) | 13.333 |
| c (Å) | 14.184 |
| α (°) | 90.58 |
| β (°) | 108.48 |
| γ (°) | 110.19 |
| Z | 2 |
| Data from the study of strontium(II)tricopper(II) propionate trihydrate. |
The thermal stability and decomposition of simple strontium propanoate have not been extensively reported. However, studies on other metal propanoates, such as sodium propionate, show that thermal decomposition in an inert atmosphere leads to the formation of the corresponding metal carbonate and volatile organic products, including ketones. It is plausible that strontium propanoate would follow a similar decomposition pathway, ultimately yielding strontium carbonate (SrCO₃) before further decomposition to strontium oxide (SrO) at higher temperatures. The thermal decomposition of strontium carbonate is known to occur at high temperatures.
Spectroscopic characterization of strontium propanoate is also not widely available. Based on general principles of infrared spectroscopy for carboxylate salts, one would expect to observe strong asymmetric and symmetric stretching vibrations of the COO⁻ group. The positions of these bands would be indicative of the coordination mode of the propanoate ligand to the strontium ion. For ⁸⁷Sr NMR spectroscopy, the large quadrupole moment of the ⁸⁷Sr nucleus typically results in broad signals, making it challenging to obtain high-resolution spectra for all but the most symmetric coordination environments. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
strontium;propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Sr/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQBUNGVDHSAEJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Sr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474854 | |
| Record name | strontium;propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23287-50-5 | |
| Record name | strontium;propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Strontium Propanoate
Novel Synthetic Strategies and Precursor Chemistry
Advanced synthetic strategies are employed to prepare strontium propanoate, focusing on controlled environments and specific precursor chemistries to optimize the synthesis.
One-Pot Aerobic Reaction Systems
While direct literature detailing the synthesis of strontium propanoate via one-pot aerobic reaction systems is scarce, the principles of this methodology have been applied to related strontium-containing compounds. One-pot aerobic reactions involve carrying out multiple synthetic steps sequentially in a single reaction vessel, often utilizing oxygen as an oxidant and sometimes employing metal catalysts. For example, a one-pot aerobic reaction was utilized in the synthesis of a strontium coordination polymer, [Sr(ib)₂ (H₂mda)]n, where isobutyric acid and N-methyldiethanolamine were reacted in acetonitrile (B52724) with a strontium nitrate (B79036) precursor in the presence of MnCl₂ researchgate.netresearchgate.net. This approach facilitated the isolation of high-quality crystals in good yield. Adapting such methods for strontium propanoate would involve carefully selecting appropriate strontium and propanoate sources and optimizing reaction conditions, including temperature, solvent, and catalyst, to ensure efficient and selective formation of the desired salt.
Gel Growth Techniques for Single Crystal Formation
The gel growth technique provides a controlled environment for the formation of single crystals, including those of strontium salts. This method relies on the slow diffusion of reactant ions within a gel matrix, such as silica (B1680970) gel, which minimizes convection and turbulence, thereby promoting the growth of well-defined crystals bjp-bg.comias.ac.in. Strontium carbonate and strontium tartrate have been successfully synthesized as single crystals using this technique, typically by diffusing soluble strontium salts (e.g., strontium chloride) and carbonate or tartrate counter-ions within a sodium metasilicate (B1246114) gel bjp-bg.comresearchgate.net. For strontium propanoate, this would involve preparing a gel medium and then diffusing solutions containing strontium ions (e.g., from strontium chloride or nitrate) and propanoate ions (e.g., from sodium propanoate or potassium propanoate). Optimizing parameters such as gel concentration, pH, and reactant diffusion rates is crucial for achieving high-quality single crystals ias.ac.inmdpi.com.
Strategies for High Purity and Yield Optimization
The preparation of high-purity strontium propanoate with optimal yield often involves the careful selection of precursors and precise control over reaction conditions. A common synthetic route involves the acid-base reaction between propanoic acid and a strontium base, such as strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) google.comgoogle.com.
Using strontium carbonate as the strontium source in an aqueous solution with propanoic acid, while carefully monitoring and maintaining the pH (ideally below 9.5), and applying moderate heating (e.g., 20-50 °C), has been demonstrated to yield strontium salts with high purity and good yields google.com. The reaction proceeds as follows:
SrCO₃(s) + 2 CH₃CH₂COOH(aq) → Sr(CH₃CH₂COO)₂(aq) + H₂O(l) + CO₂(g)
Alternatively, strontium hydroxide can be used:
Sr(OH)₂(s) + 2 CH₃CH₂COOH(aq) → Sr(CH₃CH₂COO)₂(aq) + 2 H₂O(l)
Key strategies for optimizing purity and yield include:
Precursor Purity: Employing high-purity strontium carbonate or strontium hydroxide.
Stoichiometric Control: Ensuring precise molar ratios of reactants to maximize conversion and minimize unreacted starting materials.
pH Management: Maintaining an appropriate pH range during the reaction is critical to prevent the precipitation of unwanted strontium species and ensure complete reaction of the propanoic acid google.com.
Temperature Regulation: Moderate temperatures (20-50 °C) can enhance reaction kinetics and solubility, thereby improving yield, without causing decomposition or side reactions google.com.
Purification Techniques: Post-synthesis purification, most commonly through recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture), is essential for obtaining analytically pure strontium propanoate crystals.
Table 1: Key Parameters for Optimizing Strontium Propanoate Synthesis
| Parameter | Optimal Condition/Range | Rationale |
| Strontium Source | Strontium Carbonate (SrCO₃) or Strontium Hydroxide (Sr(OH)₂) | High purity and availability. |
| Acid Source | Propanoic Acid (CH₃CH₂COOH) | Provides the propanoate anion. |
| Solvent | Water (aqueous solution) | Facilitates dissolution of reactants and product, and is environmentally benign. |
| pH Control | Maintain pH between 6.0 and 8.0 | Prevents precipitation of strontium hydroxide and ensures complete reaction of propanoic acid google.com. |
| Temperature | 20-50 °C | Enhances reaction rate and solubility without promoting decomposition google.com. |
| Reaction Time | 1-3 hours (or until complete reaction is observed) | Sufficient time for complete conversion of reactants. |
| Purification | Recrystallization from water or water-ethanol mixture | Removes soluble impurities and yields crystalline product of high purity. |
| Yield Enhancement | Precise stoichiometry, controlled pH, moderate heating | Maximizes the conversion of reactants into the desired strontium propanoate salt. |
Isotopic Substitution in Synthesis (e.g., Deuteration)
Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (²H or D), is a valuable technique in chemical research for investigating reaction mechanisms, studying kinetic isotope effects, and in pharmaceutical development for modifying metabolic stability ucsb.edunih.govuni-rostock.de. While specific procedures for the deuteration of strontium propanoate are not extensively documented, the general principles of isotopic labeling can be applied.
To synthesize deuterated strontium propanoate, one would typically employ deuterated precursors. This could involve reacting strontium carbonate or hydroxide with deuterated propanoic acid (e.g., CH₃CD₂COOD or CD₃CD₂COOD). Alternatively, conducting the reaction in deuterated water (D₂O) could facilitate hydrogen-deuterium exchange in the propanoate molecule, although this is more effective for protons that are more labile. The incorporation of deuterium can influence a molecule's physical properties, such as its zero-point energy and vibrational frequencies, which can be detected through spectroscopic analysis nih.govajchem-a.com. Such labeled compounds are instrumental in detailed mechanistic studies and in the development of advanced materials or pharmaceuticals.
Crystallographic and Structural Characterization of Strontium Propanoate Systems
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional information about the arrangement of atoms in a crystal. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine the crystal's fundamental symmetry, dimensions, and the precise positions of its constituent atoms.
The initial step in crystallographic analysis involves determining the crystal system and the specific space group to which the strontium propanoate crystal belongs. The crystal system describes the basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic), while the space group provides a more detailed classification of the crystal's symmetry elements, including rotations, reflections, and inversions. For strontium propanoate, studies have identified specific crystal systems and space groups that define its unique three-dimensional structure. For instance, some strontium carboxylates, including propanoates, have been reported to crystallize in monoclinic or triclinic systems, exhibiting specific space groups that dictate the arrangement of strontium ions and propionate (B1217596) anions.
Single-crystal X-ray diffraction allows for the mapping of atomic positions within the unit cell, leading to the elucidation of the atomic arrangements. This includes identifying the precise locations of strontium cations and the carbon, hydrogen, and oxygen atoms of the propionate anions. From these positions, bond distances and bond angles can be calculated, providing insights into the chemical bonding within the structure. The lengths of strontium-oxygen bonds, as well as carbon-carbon and carbon-oxygen bonds within the propionate groups, are determined with high accuracy.
A key aspect of strontium propanoate's structure is the coordination environment of the strontium cations. Strontium ions typically coordinate with oxygen atoms from the propionate anions, forming coordination polyhedra. These polyhedra can vary in shape and size depending on the number and arrangement of coordinating oxygen atoms. Common coordination numbers for strontium in carboxylates range from 6 to 9, leading to polyhedra such as octahedra, distorted octahedra, or more complex geometries like capped trigonal prisms. Understanding the strontium coordination environment is vital for predicting the compound's thermal stability and reactivity.
Data Table: Representative Crystallographic Parameters for Strontium Propanoate Systems
| Parameter | Value (Example) | Unit | Notes |
| Crystal System | Monoclinic | - | Based on typical strontium carboxylate data |
| Space Group | P2₁/c | - | Based on typical strontium carboxylate data |
| Lattice Parameter 'a' | 7.5 | Å | Representative value |
| Lattice Parameter 'b' | 15.2 | Å | Representative value |
| Lattice Parameter 'c' | 8.9 | Å | Representative value |
| Interaxial Angle 'β' | 110.5 | ° | Representative value |
| Z (Formula Units/Cell) | 4 | - | Representative value |
Note: The specific crystallographic parameters can vary depending on the exact crystalline form and experimental conditions. The values provided are representative examples based on known structures of similar strontium carboxylates.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing crystalline materials. It provides information about the phase composition, purity, crystallite size, and preferred orientation of powdered samples.
Phase Identification and Purity Assessment
The limit of detection for crystalline phases in PXRD can be as low as 0.2-1 wt%, depending on the instrument and the material bruker.com. Techniques like LeBail fitting or Rietveld refinement are often employed to refine the structural parameters and quantify the relative phase amounts, thereby providing a measure of phase purity ncl.ac.ukbruker.com. For instance, studies on other strontium compounds have confirmed the presence of the expected crystalline phases and identified minor impurities when synthesis conditions were not optimized researchgate.netresearchgate.net.
Typical Data Presentation for Phase Identification:
| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |
| Example Value 1 | Example Value 1 | Example Value 1 | Strontium Propanoate |
| Example Value 2 | Example Value 2 | Example Value 2 | Strontium Propanoate |
| Example Value 3 | Example Value 3 | Example Value 3 | Impurity Phase X |
Note: Specific d-spacings and intensities for strontium propanoate would be determined experimentally.
Analysis of Crystallite Size and Morphology
PXRD can also provide insights into the crystallite size and, to some extent, morphology. The broadening of diffraction peaks is inversely related to the crystallite size. By applying methods such as the Scherrer equation or Williamson-Hall plots, the average crystallite size can be estimated physchemres.orgresearchgate.netcumhuriyet.edu.trchemijournal.comscience.gov. For example, studies on strontium tartrate nanoparticles reported an average crystallite size of 40 nm determined by Scherrer's formula science.gov. Similarly, for Strontium Tin Phosphate, the average crystallite size was found to be around 17 nm using P-XRD and the W-H plot method physchemres.org. Higher synthesis temperatures can often lead to an increase in crystallite size, as observed in strontium oxide cumhuriyet.edu.tr.
While PXRD primarily yields information about crystallite size, complementary techniques like Scanning Electron Microscopy (SEM) or Field Emission Scanning Electron Microscopy (FE-SEM) are used for direct visualization of particle morphology and grain size physchemres.orgcumhuriyet.edu.tr.
Typical Data Presentation for Crystallite Size Analysis:
| Method Used | Estimated Crystallite Size (nm) | Notes |
| Scherrer Equation | Example Value 1 | Based on peak broadening |
| Williamson-Hall | Example Value 2 | Accounts for strain and size |
| SEM/FE-SEM | Example Value 3 (avg. grain) | Direct morphological observation |
Note: Values are illustrative of what might be found for strontium compounds.
Studies of Polycrystalline Phase Formation
The formation of polycrystalline phases during synthesis is a key aspect of material characterization. PXRD patterns reveal the polycrystalline nature of samples, and the evolution of these patterns with varying synthesis parameters (e.g., temperature, precursor ratios) can elucidate phase formation pathways researchgate.netresearchgate.netucv.vemdpi.com. For instance, research on strontium cobalt oxides has involved analyzing different phases formed under various conditions ias.ac.in. Studies on Y-substituted barium zirconate (BZY) films showed that crystalline BZY phases could be obtained at relatively low temperatures (700 °C), with increasing crystal quality observed at higher temperatures mdpi.com. The presence of unexpected or spurious phases can also be detected and quantified through PXRD, indicating incomplete reactions or side reactions during synthesis researchgate.net.
Advanced Diffraction Techniques
Beyond standard PXRD, advanced diffraction techniques offer more detailed structural insights, including defect analysis and precise atomic arrangements.
X-ray Diffraction Topography for Defect Visualization
X-ray Diffraction Topography (XRT) is a powerful, non-destructive imaging technique used to visualize crystal defects such as dislocations, stacking faults, twins, and strain fields within a crystal esrf.fryoutube.comaps.orgresearchgate.net. It works by recording the intensity distribution of X-rays diffracted by specific crystallographic planes. Variations in lattice spacing or orientation caused by defects lead to contrast in the topographic image esrf.frresearchgate.net.
Techniques like Lang (projection) topography are widely used in laboratory settings esrf.frresearchgate.net. More advanced methods, such as white beam topography using synchrotron radiation or X-ray ptychographic topography, offer higher resolution and sensitivity to strain, enabling the visualization of defects at the nanoscale youtube.comaps.org. While direct applications of XRT to strontium propanoate are not detailed here, this technique is essential for understanding the crystalline perfection of any solid material, which can significantly impact its properties.
Typical Contrast Mechanisms in XRT:
Orientation Contrast: Arises from local variations in crystal orientation due to strain gradients or dislocations.
Extinction Contrast: Related to changes in the intensity of diffracted beams caused by defects that disrupt the coherent scattering of X-rays.
Strain Contrast: Visualizes regions with altered lattice parameters.
Neutron Diffraction Investigations (if applicable)
Neutron diffraction is complementary to X-ray diffraction, offering different scattering sensitivities and penetration depths. It is particularly useful for locating light atoms (like hydrogen or oxygen), distinguishing between elements with similar atomic numbers, and probing magnetic structures ias.ac.inportal.gov.bdiaea.orgpsu.edu.
For strontium-containing materials, neutron diffraction has been employed to refine crystal structures, determine atomic positions, and investigate phase transitions ias.ac.inportal.gov.bdiaea.org. For instance, neutron diffraction, often combined with X-ray diffraction and analyzed using Rietveld refinement, has been used to study structural changes in strontium-doped barium titanates portal.gov.bd and to analyze the oxygen ion vacancies in strontium cobalt oxides ias.ac.in. If strontium propanoate were studied using neutron diffraction, it could provide precise information on the positions of strontium, carbon, and oxygen atoms, and potentially reveal any subtle structural distortions or phase transitions not easily observable by X-rays alone.
Rietveld Refinement Parameters (Typical):
Lattice parameters (a, b, c, α, β, γ)
Atomic coordinates (x, y, z)
Isotropic/Anisotropic displacement parameters (Biso/Uiso)
Occupancy factors
Scale factor
Peak profile parameters (e.g., FWHM, shape parameters)
Note: The applicability and specific findings of neutron diffraction would depend on the unique structural characteristics of strontium propanoate and the availability of suitable neutron scattering data.
Compound Names Mentioned:
Strontium Propanoate
Strontium Titanate (SrTiO₃)
Strontium Carbonate (SrCO₃)
Strontium Tin Phosphate (SrSn(PO₄)₂)
Strontium Tartrate
Strontium Oxide (SrO)
Strontium Cobalt Oxides (Sr₆Co₅O₁₅, SrCoO₂.₅, SrCoO₃-d)
Strontium Uranate (Sr₂U0₄.₅)
Strontium Phosphate (Sr₃(PO₄)₂)
Strontium Hydrogen Phosphate (SrHPO₄)
Y-substituted Barium Zirconate (BZY)
Barium Zirconate (BZO)
Strontium Manganese Oxides (SrMn₃O₆)
Spectroscopic Investigations and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the local environment of specific nuclei within strontium propanoate, offering detailed information on anion motion, coordination, and molecular dynamics.
Proton Magnetic Resonance (¹H NMR) Studies of Anion Motion
Proton (¹H) NMR spectroscopy is particularly effective for studying the dynamics of the propanoate anion. By analyzing parameters such as spin-lattice relaxation times (T₁), the motional behavior of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propanoate ligand can be characterized. nih.govaps.org Temperature-dependent ¹H NMR studies reveal various motional processes within the crystal lattice.
The spin-lattice relaxation rate (R₁) is influenced by the modulation of dipolar interactions caused by molecular motions. nih.gov In the context of the propanoate anion, these motions include the hindered rotation of the methyl group and the reorientation of the entire propionate (B1217596) group. researchgate.netmdpi.com Peaks in the temperature dependence of the relaxation rate correspond to specific motional processes, allowing for the determination of their activation energies. For instance, the low-temperature relaxation peak is often attributed to the rotation of the CH₃ group, a process that can be modeled to extract quantitative dynamic parameters. researchgate.net
Table 1: Representative ¹H NMR Relaxation Parameters for Anion Motion
| Motional Process | Typical Activation Energy (kJ/mol) | NMR Parameter Measured |
|---|---|---|
| Methyl (CH₃) Group Rotation | 5 - 15 | Spin-Lattice Relaxation Time (T₁) |
Note: The values presented are typical for carboxylates in solid-state environments and can vary based on crystal packing and temperature.
Solid-State ⁸⁷Sr NMR Spectroscopy for Coordination Environment Elucidation
Due to its quadrupolar nature (spin I = 9/2) and low natural abundance (7.0%), ⁸⁷Sr is a challenging nucleus for NMR spectroscopy. huji.ac.il However, advancements in high-field solid-state NMR have enabled its use as a sensitive probe of the local coordination environment around the strontium ion. acs.orgnih.gov The ⁸⁷Sr NMR parameters, such as the chemical shift (δ) and the nuclear quadrupole coupling constant (Cₐ), are highly sensitive to the symmetry and geometry of the Sr²⁺ coordination sphere. researchgate.net
The ⁸⁷Sr chemical shift spans a wide range, and its value is correlated with the strontium coordination number; generally, increased magnetic shielding (less positive or more negative chemical shift) is observed with a higher coordination number. acs.orgnih.gov The quadrupole coupling constant provides information on the symmetry of the electric field gradient at the nucleus, with larger values indicating a more distorted or asymmetric coordination environment. researchgate.net For strontium propanoate, ⁸⁷Sr NMR can distinguish between different crystallographic sites of the strontium ions and detect subtle changes in the local structure.
Correlation of NMR Parameters with Structural Features and Coordination Motifs
The data obtained from both ¹H and ⁸⁷Sr NMR spectroscopy can be directly correlated with the structural features of strontium propanoate. For example, the number of distinct signals in the ⁸⁷Sr NMR spectrum corresponds to the number of crystallographically inequivalent strontium sites in the unit cell. researchgate.net
Investigation of Molecular Dynamics via NMR
NMR relaxometry is a powerful method for gaining a molecular-level understanding of dynamics. nih.govrsc.org In strontium propanoate, ¹H NMR studies across a wide range of temperatures provide a detailed picture of the molecular dynamics of the propanoate anion. nih.gov
The primary motional processes observed are:
Methyl Group Rotation: The CH₃ group undergoes rapid rotation about its C₃ symmetry axis. This is typically the fastest dynamic process and is characterized by a relatively low activation energy. nih.govresearchgate.netrsc.org
Ethyl Group Motion: The entire -CH₂CH₃ group can exhibit torsional motions or larger-scale reorientations.
Whole Anion Reorientation: The entire propanoate anion can undergo reorientational jumps between equivalent positions in the crystal lattice. This is a higher-energy process that becomes more prominent at elevated temperatures. mdpi.com
By fitting the temperature and frequency dependence of the spin-lattice relaxation rates to appropriate motional models, characteristic correlation times and activation energies for each of these dynamic processes can be determined, providing a comprehensive understanding of the solid-state dynamics of the compound. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sapub.orgscielo.org.mx They are essential for identifying functional groups and providing information on bonding and molecular structure in strontium propanoate. nih.gov
Characterization of Functional Groups and Molecular Vibrations
The vibrational spectrum of strontium propanoate is dominated by the internal modes of the propanoate anion. The most significant of these are the stretching and bending vibrations of the carboxylate group (-COO⁻). The frequencies of these modes are particularly sensitive to the coordination environment. researchgate.netchemvista.org
The key vibrational modes for the propanoate ligand include:
Carboxylate Stretching: The asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are the most diagnostic. The positions of these bands and the separation between them (Δν = νₐ - νₛ) can provide insight into the coordination mode of the carboxylate ligand (e.g., ionic, monodentate, bidentate, or bridging). 911metallurgist.comnih.gov
C-H Stretching and Bending: Vibrations associated with the methyl (CH₃) and methylene (CH₂) groups appear in their characteristic regions of the spectrum.
C-C Stretching: The stretching of the carbon-carbon single bond within the propanoate chain is also observable.
Skeletal Deformations: Lower-frequency modes correspond to bending and torsional motions of the molecular skeleton. acs.org
Coordination of the propanoate's carboxylate group to the Sr²⁺ ion influences the electron distribution in the C-O bonds, leading to shifts in the ν(COO⁻) frequencies compared to the free propionate ion. researchgate.netnih.gov This makes vibrational spectroscopy a valuable tool for confirming the formation of the salt and studying the nature of the metal-ligand interaction.
Table 2: Characteristic Vibrational Frequencies for Strontium Propanoate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐ) | 1510 - 1650 | FT-IR, Raman |
| Symmetric COO⁻ Stretch (νₛ) | 1280 - 1440 | FT-IR, Raman |
| C-H Stretching | 2800 - 3000 | FT-IR, Raman |
| CH₃ & CH₂ Bending/Deformation | 1350 - 1470 | FT-IR, Raman |
Note: The exact positions of the peaks can be influenced by the solid-state packing and the specific coordination geometry.
Studies of Propionate Ligand Dynamics within the Crystal Lattice
The dynamics of the propionate ligands within the crystal structure of dicalcium strontium propionate (DSP) are fundamental to understanding its physical properties, particularly its ferroelectric phase transition. Structural studies have revealed that the propionate groups exhibit significant motion and disorder.
Brillouin Scattering Studies
Brillouin light scattering is a powerful non-destructive technique used to investigate the elastic properties of materials. mdpi.comresearchgate.net It involves the inelastic scattering of light from acoustic phonons, providing information about the velocity of sound waves in the gigahertz range, from which elastic constants can be derived. jps.jparxiv.org This method has been instrumental in studying the phase transitions of dicalcium strontium propanoate.
Investigation of Elastic Constants and Acoustic Modes
Brillouin scattering experiments have been successfully used to determine the elastic stiffness constants of both dicalcium strontium propionate (DSP) and its deuterated form (DDSP). jps.jp By measuring the frequency shift of the scattered light, researchers can calculate the velocity of longitudinal and transverse acoustic modes propagating along specific crystallographic directions. These velocities are directly related to the elastic constants of the material.
Studies on DDSP have determined the elastic constants in the temperature region around the paraelectric-ferroelectric phase transition (260-300 K). jps.jp The values obtained at room temperature show good agreement with those of non-deuterated DSP, indicating that deuteration does not significantly alter the elastic properties far from the phase transition. jps.jp
| Elastic Constant | Value for DDSP (10¹⁰ N/m²) | Value for DSP (10¹⁰ N/m²) |
|---|---|---|
| c₁₁ | 1.45 ± 0.03 | 1.43 ± 0.02 |
| c₃₃ | 1.13 ± 0.03 | 1.15 ± 0.02 |
| c₄₄ | 0.43 ± 0.02 | 0.41 ± 0.01 |
| c₆₆ | 0.30 ± 0.02 | 0.29 ± 0.01 |
| c₁₂ | 0.89 ± 0.05 | 0.91 ± 0.04 |
| c₁₃ | 0.71 ± 0.05 | 0.72 ± 0.04 |
Optical Spectroscopic Techniques
Optical spectroscopic techniques that utilize polarized light are essential for characterizing chiral molecules and materials. libretexts.org Chiral substances can rotate the plane of plane-polarized light, a phenomenon known as optical activity. researchgate.net Techniques like circular dichroism and optical rotatory power measurement are particularly suited for studying the stereochemistry and structural changes in chiral crystals like dicalcium strontium propanoate. nih.gov
Circular Dichroism and Optical Rotatory Power Studies
Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light, while optical rotatory power refers to the ability of a chiral substance to rotate the plane of polarized light. nih.govcapes.gov.br Studies on dicalcium strontium propionate have utilized these techniques to probe the effects of chemical substitutions on its optical activity and ferroelectric phase transition.
Analysis of Optical Activity in Chiral Forms
Dicalcium strontium propionate can crystallize in one of two chiral (enantiomorphic) space groups: P4₁2₁2 (D₄⁴) or P4₃2₁2 (D₄⁸). researchgate.net The specific arrangement of atoms in these crystal structures lacks inversion symmetry, which is a prerequisite for optical activity. It has been determined that DSP crystals belonging to the P4₃2₁2 space group are dextrorotatory, meaning they rotate the plane of polarized light to the right. researchgate.net
The observed optical activity is directly linked to the crystal's structure. A structural explanation has been proposed for the observed ferroelastic and "ferrogyrotropic" orientation states, where the sign of the optical rotation can be reversed by applying an external stimulus like uniaxial stress. researchgate.net This coupling between mechanical and optical properties underscores the intricate relationship between the macroscopic properties and the underlying chiral crystal lattice in strontium propanoate complexes. researchgate.net
Thermal Analysis Techniques
Thermal analysis encompasses a range of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of materials like strontium propanoate.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the study of material decomposition. TGA continuously measures the mass of a sample as it is heated, revealing temperature ranges where the material undergoes mass loss due to processes like dehydration or decomposition. DTA, on the other hand, measures the temperature difference between a sample and an inert reference material, allowing for the detection of exothermic and endothermic events such as phase transitions or chemical reactions.
While specific TGA/DTA data for strontium propanoate is not extensively detailed in the available literature, the thermal behavior of analogous strontium carboxylates, such as strontium acetate (B1210297), provides a strong model for its expected decomposition. The thermal decomposition of strontium acetate hemihydrate, for instance, has been studied under a nitrogen atmosphere. scispace.com This process occurs in two main stages: first, the loss of water of hydration (dehydration), and second, the decomposition of the anhydrous strontium acetate into strontium carbonate, with the release of acetone (B3395972) and carbon dioxide. scispace.com
A similar decomposition pathway can be anticipated for strontium propanoate. The initial stage would likely involve the loss of any associated water molecules. This would be followed by the decomposition of the anhydrous strontium propanoate at higher temperatures. The primary solid-state product of the decomposition of strontium carboxylates in an inert atmosphere is typically strontium carbonate. The gaseous byproducts for strontium propanoate would be expected to include carbon dioxide and 3-pentanone (B124093), resulting from the breakdown of the propanoate chains.
The decomposition of strontium carbonate itself occurs at much higher temperatures, ultimately yielding strontium oxide and carbon dioxide. researchgate.net Studies on the thermal decomposition of strontium oxalate (B1200264) also show a multi-step process, with the eventual formation of strontium carbonate, which then decomposes at a higher temperature.
The following table summarizes the expected decomposition steps for strontium propanoate based on the behavior of analogous strontium carboxylates.
| Decomposition Stage | Expected Process | Anticipated Gaseous Products | Solid Residue |
| Stage 1 | Dehydration (if hydrated) | Water (H₂O) | Anhydrous Strontium Propanoate |
| Stage 2 | Decomposition of Anhydrous Salt | 3-Pentanone (C₅H₁₀O), Carbon Dioxide (CO₂) | Strontium Carbonate (SrCO₃) |
| Stage 3 | Decomposition of Carbonate | Carbon Dioxide (CO₂) | Strontium Oxide (SrO) |
This table is a predictive representation based on the thermal decomposition of similar strontium carboxylates.
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are employed to measure the heat flow associated with transitions in a material as a function of temperature. nih.gov This allows for the quantification of the enthalpy (heat) and entropy changes associated with phase transitions, such as solid-solid transitions, melting, and crystallization. nih.gov These thermodynamic parameters are fundamental to understanding the energetics and stability of different phases of a compound.
For strontium propanoate, calorimetric measurements would be essential to characterize any polymorphic phase transitions that may occur upon heating or cooling. A phase transition is a physical process where a substance changes from one state (or phase) to another. nih.gov Such transitions are often accompanied by a change in the crystal structure of the material.
The entropy of transition can be calculated from the enthalpy of transition (ΔH) and the transition temperature (T) using the following relationship for a reversible process:
ΔS = ΔH / T
The following table outlines the thermodynamic parameters that could be determined for strontium propanoate using calorimetric techniques.
| Thermodynamic Parameter | Description | Significance |
| Transition Temperature (T) | The specific temperature at which a phase transition occurs. | Defines the stability range of different solid-state forms. |
| Enthalpy of Transition (ΔH) | The amount of heat absorbed or released during a phase transition at constant pressure. | Quantifies the energy difference between the two phases. |
| Entropy of Transition (ΔS) | The change in the degree of disorder of the system during a phase transition. | Provides insight into the structural changes occurring during the transition. |
This table describes the potential calorimetric data that could be obtained for strontium propanoate.
By performing such measurements, a more complete thermodynamic profile of strontium propanoate could be established, providing valuable insights into its phase behavior and stability.
Phase Transitions and Associated Phenomena in Strontium Propanoate Systems
Paraelectric-Ferroelectric Phase Transitions
The primary phase transition in dicalcium strontium propanoate is from a paraelectric phase to a ferroelectric phase upon cooling. This transition is characterized by the spontaneous alignment of electric dipoles within the crystal structure, leading to a net electric polarization.
Identification of Transition Temperatures (Curie Point)
The temperature at which dicalcium strontium propanoate transitions from its paraelectric to its ferroelectric state is known as the Curie point (Tc). Calorimetric and dielectric investigations have precisely identified this transition temperature.
| Compound | Transition Temperature (Curie Point) |
| Dicalcium Strontium Propanoate | 282.6 K |
This interactive data table provides the established Curie point for Dicalcium Strontium Propanoate.
Mechanisms of Spontaneous Polarization Development
The development of spontaneous polarization in dicalcium strontium propanoate is intricately linked to the dynamics of its constituent ions. The temperature dependence of this spontaneous polarization has been tentatively explained by the torsional oscillations of the methyl groups of the propionate (B1217596) anions. researchgate.net A proposed model also suggests that a slight variation of model parameters with temperature can account for a possible sign change of the spontaneous polarization. nih.gov
Role of Propionate Anion Motion in Transition Mechanisms
The motion of the propionate anions plays a crucial role in the mechanism of the paraelectric-ferroelectric phase transition. In the higher-temperature paraelectric phase, the propionate groups exhibit a degree of disorder. nih.gov Specifically, two of the propionate groups are situated along a two-fold axis, with their alpha and beta carbons statistically disordered between two sites. nih.gov A third propionate group in a general position also shows a two-site disorder of its beta carbons. nih.gov The fourth propionate group appears to be ordered. nih.gov
Proton magnetic resonance investigations have further elucidated the dynamics of these anions. It has been observed that the methyl groups rotate about their C3-axes even at very low temperatures (20 K). aps.org As the temperature approaches the ferroelectric transition point, the observed second moment from these studies suggests the possibility of the excitation of C3'-rotation, which would render the crystal paraelectric above the transition temperature. aps.org The gradual decrease of the second moment below the ferroelectric transition point is associated with large-angle torsional oscillations of the ethyl groups about the C3'-axes. aps.org
Order-Disorder Transition Phenomena
The paraelectric-ferroelectric phase transition in dicalcium strontium propanoate is classified as an order-disorder transition. This classification arises from the fact that the transition is driven by the ordering of the disordered propionate groups. nih.gov In the paraelectric phase, the statistical disorder of the alpha and beta carbons of the propionate groups contributes to the higher symmetry of the crystal. nih.gov As the crystal cools through the Curie point, these groups settle into a more ordered arrangement, leading to the lower symmetry of the ferroelectric phase and the emergence of spontaneous polarization.
Investigations of Multiple Phase Transitions and Intermediate Phases
Beyond the primary paraelectric-ferroelectric transition, dicalcium strontium propanoate exhibits at least one other phase transition at a lower temperature.
Calorimetric studies have identified a second phase transition occurring at 104 K. researchgate.net The nature of this lower temperature transition has been a subject of investigation, with models proposed that can describe a para-ferroelectric phase transition followed by an isomorphous phase transition between two ferroelectric phases without a change in symmetry. nih.gov
| Compound | Transition Temperature |
| Dicalcium Strontium Propanoate | 104 K |
This interactive data table presents the temperature of the second phase transition in Dicalcium Strontium Propanoate.
Influence of External Fields and Chemical Modifications on Phase Transitions
The phase transitions in dicalcium strontium propanoate can be influenced by external factors such as pressure and chemical substitutions. The application of pressure has been shown to affect the II-III transition temperature (the lower temperature transition), causing it to increase. nih.gov This first-order phase boundary terminates at a critical point of 3.35 kbar and -35°C. nih.gov An applied electric field can smear out the difference between two isomorphous ferroelectric phases. nih.gov
Chemical modifications, such as the substitution of strontium with lead (Pb), also have a significant impact on the phase diagram. The strontium-rich end of the dicalcium strontium/lead propionate mixed crystal system is particularly sensitive to lead doping. researchgate.net
Effect of Hydrostatic Pressure on Transition Behavior
The application of hydrostatic pressure is a critical thermodynamic variable used to probe the nature of phase transitions in ferroelectric materials. For dicalcium strontium propanoate, studies have been conducted to map out the pressure-temperature (P-T) phase diagram by measuring dielectric properties under varying pressure conditions.
Research by Kazuo Gesi and K. Ozawa systematically investigated the effect of hydrostatic pressure on the phase transitions in ferroelectric Ca₂Sr(C₂H₅COO)₆. Their work involved detailed measurements of the dielectric constant across a range of temperatures and pressures up to approximately 8.5 kbar. The primary findings indicate that the transition temperatures are sensitive to pressure. An increase in hydrostatic pressure typically leads to a linear shift in the ferroelectric transition temperature. The sign and magnitude of this shift (dTc/dP) provide valuable information about the transition mechanism, distinguishing between order-disorder and displacive characteristics. While specific quantitative data on the pressure coefficients for both the I-II and II-III transitions are detailed in their specialized study, the general principle holds that pressure alters the lattice parameters, thereby modifying the interaction energies that drive the phase transitions.
Impact of Acetate (B1210297) Substitution on Phase Transition Characteristics
The substitution of propanoate ions (C₂H₅COO⁻) with smaller acetate ions (CH₃COO⁻) in the dicalcium strontium propanoate crystal lattice offers a method to chemically probe the role of the propionate group in the phase transition mechanism. Systematic studies on the solid solution system Ca₂Sr[(C₂H₅COO)₁₋ₓ(CH₃COO)ₓ]₆ have revealed a marked effect on the transition temperatures.
When acetate ions are partially substituted for propionate ions, a distinct trend is observed:
The upper transition temperature (T_I-II) from the paraelectric to the ferroelectric phase is lowered.
The lower transition temperature (T_II-III) is raised.
This opposing shift in the two transition temperatures indicates that the propionate groups are fundamentally involved in the stability of both the ferroelectric phase (II) and the low-temperature phase (III). The introduction of the smaller acetate ion disrupts the cooperative interactions of the propionate groups that are believed to drive the transitions. As the concentration of acetate increases, the temperature range in which the ferroelectric phase II exists becomes narrower, effectively pinching the phase region between the upper and lower transitions.
| Acetate Concentration (x) | T_I-II (K) | T_II-III (K) |
|---|---|---|
| 0.00 | ~281 | ~104 |
| 0.05 | ~275 | ~115 |
| 0.10 | ~268 | ~128 |
| 0.15 | ~260 | ~142 |
| 0.20 | ~250 | ~158 |
Note: The data in the table is illustrative, based on published phase diagrams, and represents the general trend observed in experimental studies.
Deuteration Effects on Transition Temperatures and Dynamics
Isotope substitution, particularly the replacement of hydrogen with deuterium (B1214612) in the propionate groups, is a subtle probe used to investigate the role of hydrogen bonding and molecular dynamics in phase transitions. In many hydrogen-bonded ferroelectrics, deuteration leads to a significant increase in the transition temperature.
However, in the case of dicalcium strontium propanoate, studies investigating the effects of deuteration have yielded different insights. Investigations into the optical properties of deuterated crystals, Ca₂Sr(C₂D₅CO₂)₆, have been conducted to clarify its impact. Research has shown that deuteration does not cause a noticeable change in the circular dichroism of the material. researchgate.net This suggests that the fundamental electronic structure and the local asymmetry giving rise to this property are not significantly altered. researchgate.net
In contrast, the optical rotatory power of the deuterated compound shows a temperature dependence that is different from the non-deuterated version, with the most significant deviations occurring in the low-temperature phase (Phase III). researchgate.net This indicates that while the primary ferroelectric transition temperature may not be dramatically shifted, the dynamics of the propionate groups, particularly their rotational or torsional modes which influence optical activity, are modified by the increased mass of deuterium. This points to the involvement of the ethyl groups' motion in the low-temperature phase transition mechanism.
Phenomenological Theories of Phase Transitions
Application and Breakdown of Landau Theory
The Landau theory of phase transitions is a phenomenological framework that describes the behavior of a system near a continuous phase transition. It expands the free energy of the system as a power series of an order parameter (in this case, spontaneous polarization, Pₛ). For dicalcium strontium propanoate, the Landau-Devonshire theory can qualitatively describe the ferroelectric transition.
The theory predicts specific temperature dependencies for thermodynamic properties such as the dielectric constant (which should follow the Curie-Weiss law above T_c), spontaneous polarization (Pₛ² ∝ (T_c - T)), and specific heat (a step-like anomaly at T_c). However, detailed experimental measurements on high-quality annealed crystals of dicalcium strontium propanoate have revealed systematic deviations from these predictions in the immediate vicinity of the Curie point. aps.org
Measurements of the thermal expansion coefficient, dielectric constant, and spontaneous polarization show behavior that is not consistent with the mean-field predictions of Landau theory. aps.org For instance, the observed spontaneous polarization varies more abruptly near the transition temperature than the theory predicts. aps.org These discrepancies indicate that critical fluctuations, which are neglected in the mean-field approach of Landau theory, play a significant role in the transition. This breakdown signifies that interactions in dicalcium strontium propanoate are not sufficiently long-range for mean-field approximations to be entirely accurate near the critical point. aps.org
Bragg-Williams Theory Applications
The Bragg-Williams theory is a mean-field model originally developed to describe order-disorder transitions in binary alloys. It can be adapted to ferroelectric systems where the ordering of molecular dipoles or ionic displacements is the driving mechanism for the transition. The ferroelectric phase transition in dicalcium strontium propanoate has been treated using the framework of the Bragg-Williams theory. researchgate.net
In this context, the theory models the configurational entropy associated with the ordering of the propionate groups. The ordering of the methyl groups within the propionate ions is considered a key factor in the emergence of spontaneous polarization. The temperature dependence of the spontaneous polarization has been interpreted by applying this model, linking the macroscopic order parameter to the microscopic torsional oscillations and eventual ordering of the methyl groups. researchgate.net While it is a simplified, mean-field approach like the Landau theory, it provides a valuable conceptual link between the microscopic structural elements and the macroscopic ferroelectric behavior.
Critical Phenomena and Critical Indices Determination
The failure of mean-field theories (Landau, Bragg-Williams) to accurately describe the behavior of dicalcium strontium propanoate very close to its transition temperature necessitates the use of a more general framework of critical phenomena. This framework characterizes the behavior of physical quantities near the critical point using a set of critical exponents.
Experimental studies have precisely measured thermodynamic properties of dicalcium strontium propanoate to determine these critical indices. aps.org These exponents describe the power-law dependence of various quantities as a function of the reduced temperature, t = |T - T_c|/T_c.
The experimentally determined values for dicalcium strontium propanoate deviate significantly from the classical mean-field values (e.g., β = 0.5, γ = 1), confirming the importance of critical fluctuations. aps.org
| Physical Quantity | Symbol | Definition | Experimental Value | Mean-Field Value |
|---|---|---|---|---|
| Spontaneous Polarization (Pₛ) | β | Pₛ ∝ (T_c - T)β | 0.31 ± 0.03 | 0.5 |
| Dielectric Susceptibility (χ) | γ | χ ∝ (T - T_c)-γ | 1.33 ± 0.10 | 1.0 |
| Specific Heat (C) / Thermal Expansion (β₃) | α | C ∝ |T - T_c|-α | 0 (logarithmic singularity) | 0 (discontinuity) |
These results provide a quantitative measure of the breakdown of classical theories and place the ferroelectric transition in dicalcium strontium propanoate within a universality class that accounts for short-range interactions and critical fluctuations. aps.org
Ferroelastic and Ferrogyrotropic Orientation States
In strontium propanoate systems, specifically in dicalcium strontium propionate (DSP), the coupling of ferroelastic and ferrogyrotropic properties gives rise to distinct orientation states. researchgate.net This behavior is observable in the paraelectric phase of the material. researchgate.net The application of an appropriate external mechanical stress can induce a ferroelastic switching, which involves the rotation of the tetragonal c-axis of the crystal by 90 degrees. researchgate.net
A significant consequence of this ferroelastic reorientation is the simultaneous switching of the material's optical activity, a phenomenon known as ferrogyrotropy. researchgate.net Research has demonstrated that the rotation of the crystallographic axis is invariably linked to a conversion in the sense of the optical rotatory power. researchgate.net This coupling provides a clear indication of the relationship between the mechanical and optical properties of the crystal. A structural explanation for these interconnected ferroelastic and ferrogyrotropic orientation states has been proposed, linking them to the crystal's atomic arrangement. researchgate.net
The orientation states can be characterized by the direction of the optic axis and the sign of the optical rotation. In the context of Aizu's formalism of ferroicity, a framework has been used to analyze and enumerate these gyrotropic orientation states in dicalcium strontium propionate. researchgate.net
The key characteristics of these orientation states in the paraelectric phase are summarized in the table below.
| Property | State 1 | State 2 |
| Tetragonal c-axis Orientation | Initial Direction | Rotated by 90° |
| Applied Stimulus | None | External Uniaxial Stress |
| Optical Rotatory Power | Initial Sense (e.g., dextrorotatory) | Converted Sense (e.g., levorotatory) |
| Governing Phenomenon | Ferroelasticity / Ferrogyrotropy | Ferroelasticity / Ferrogyrotropy |
This table illustrates the coupled switching of the crystallographic orientation and optical properties under external stress.
The crystal structure of dicalcium strontium propionate at room temperature is tetragonal, belonging to the space group P41212 or its enantiomorph P43212. researchgate.net Crystals with the P43212 space group have been identified as dextrorotatory. researchgate.net The interplay between the crystal symmetry, the applied stress, and the resulting reorientation of the domains defines the observable ferroelastic and ferrogyrotropic states.
Theoretical and Computational Chemistry of Strontium Propanoate
The theoretical and computational investigation of strontium propanoate involves several key areas, including the analysis of its electronic structure, geometry, and spectroscopic properties, as well as the study of its ligand interactions. These studies primarily leverage Density Functional Theory (DFT) and molecular dynamics simulations.
Electronic Structure Analysis and Molecular Orbitals
Density Functional Theory (DFT) serves as a cornerstone for understanding the electronic structure of molecules like strontium propanoate. DFT calculations aim to determine the distribution of electrons within the molecule, the nature of chemical bonds, and the energies of molecular orbitals. This analysis provides insights into the chemical reactivity and stability of the compound. By examining frontier molecular orbitals (HOMO and LUMO), researchers can predict electronic transitions and optical properties mdpi.comaps.orgresearchgate.netaps.orgresearchgate.netdtic.milnih.gov. For strontium propanoate, such calculations would typically involve determining the charge distribution on the strontium cation and the propanoate anions, as well as the bonding interactions between them. The analysis of electron density and orbital contributions would reveal the extent of covalent and ionic character in the Sr-O bonds and the electronic delocalization within the propanoate ligand.
Geometry Optimization and Structural Prediction
Geometry optimization is a fundamental computational process used to find the most stable arrangement of atoms in a molecule by minimizing its total energy stackexchange.comarxiv.orgscm.com. For strontium propanoate, DFT-based geometry optimization would yield the equilibrium bond lengths, bond angles, and torsional angles, providing a precise three-dimensional structure. This optimized geometry is essential for subsequent theoretical analyses, such as predicting spectroscopic parameters or simulating molecular dynamics. Predicting crystal structures or specific conformers would also fall under this category, allowing for a detailed understanding of how strontium propanoate molecules arrange themselves in solid states or solution.
Simulation of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Computational methods are widely employed to simulate spectroscopic data, aiding in the interpretation of experimental results and the characterization of strontium propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict NMR chemical shifts and coupling constants for ¹H, ¹³C, and other nuclei within strontium propanoate. These simulated spectra serve as benchmarks for experimental NMR data, helping to confirm the molecular structure and identify different chemical environments of atoms core.ac.ukresearchgate.netrsc.org.
Analysis of Coordination Energies and Ligand Interactions
The interaction between the strontium cation (Sr²⁺) and the propanoate anion (CH₃CH₂COO⁻) is central to the structure and properties of strontium propanoate. Theoretical studies, often employing ab initio molecular dynamics or DFT, can quantify these interactions. Research on similar divalent metal cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) interacting with carboxylate anions has provided insights into the relative strengths of these coordination bonds. These studies indicate a trend in interaction strength, which can be crucial for understanding complex formation and selectivity.
Table 6.1.4.1: Relative Interaction Strength of Divalent Metal Ions with Carboxylate Anions
| Metal Ion | Relative Interaction Strength |
|---|---|
| Mg²⁺ | Strongest |
| Ca²⁺ | Stronger than Sr²⁺ |
| Sr²⁺ | Intermediate |
Note: This table is based on findings from studies involving similar metal-carboxylate interactions, providing a general trend for Sr²⁺. acs.org
These calculations help elucidate the coordination chemistry, including the binding energies and preferred coordination geometries of the propanoate ligands around the strontium ion.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of molecules over time, offering insights into atomic and molecular motions that are difficult to capture through static structural analysis alone.
Modeling of Anion Torsional Oscillations and Rotations
MD simulations can effectively model the dynamic processes occurring within strontium propanoate, particularly the movements of the propanoate anions. This includes the torsional oscillations and rotations around chemical bonds within the anion. Studies on related compounds, such as dicalcium strontium propionate (B1217596), have utilized proton magnetic resonance and computational methods to examine the motions of propionate anions. These investigations have revealed that the methyl groups within the propionate anions can undergo rotation even at low temperatures, and the entire anion may exhibit significant torsional oscillations, especially near phase transitions researchgate.net. Such dynamic motions are critical for understanding the material's response to temperature changes and its bulk properties, such as ferroelectricity or ferroelasticity in related systems. While direct MD simulations of strontium propanoate's anion dynamics are not detailed in the provided literature, the principles are well-established for similar propionate salts.
Investigation of Solvent Dynamics and Steric Effects in Solution
Direct computational investigations into the solvent dynamics and steric effects specifically for strontium propanoate in solution are not prominently featured in the available research. While computational chemistry broadly explores solvent-solute interactions and the influence of steric factors on molecular behavior, detailed studies employing methods such as molecular dynamics or quantum mechanical calculations tailored to strontium propanoate's behavior in various solvents are not readily found. The development of force field parameters for propanoate anions has been noted in the context of ionic liquid simulations acs.org, suggesting a general computational approach for such species, but specific findings for strontium propanoate are absent.
Modeling of Phase Transition Mechanisms
The modeling of phase transition mechanisms for strontium propanoate is an area where specific computational research findings are not extensively reported. Phase transitions in related strontium-containing compounds, such as dicalcium strontium propionate, have been a focus of theoretical modeling, often involving first-principles calculations to understand transition mechanisms and predict transition temperatures researchgate.netjps.jptandfonline.com. However, direct computational studies dedicated to the phase transition mechanisms of simple strontium propanoate (Sr(CH₃CH₂COO)₂) have not been identified within the scope of this review.
Computational Prediction of Transition Temperatures and Pathways
The computational prediction of transition temperatures and pathways is crucial for understanding material behavior under varying conditions. While computational techniques are widely applied to predict phase transition temperatures and elucidate transition pathways for various materials, including ferroelectrics aps.orgaps.orgresearchgate.netuspex-team.org, specific computational predictions for strontium propanoate are not detailed in the reviewed literature. Studies involving phase diagrams and transition temperatures are predominantly associated with dicalcium strontium propionate tandfonline.com.
Based on the available literature, detailed theoretical and computational studies focusing on solvent dynamics, steric effects, phase transition mechanisms, ferroelectric phenomena, and the prediction of transition temperatures for strontium propanoate (Sr(CH₃CH₂COO)₂) are not extensively documented. While computational chemistry offers powerful tools for investigating such properties, specific research findings for this particular compound in the outlined areas remain limited.
Compound List:
Strontium;propanoate (Sr(CH₃CH₂COO)₂)
Dicalcium strontium propionate (Ca₂Sr(C₂H₅CO₂)₆)
Propanoic acid
Reaction Mechanisms and Chemical Transformations Involving Strontium Propanoate
Decomposition Pathways and Reaction Kinetics
The thermal decomposition of metal propanoates, including strontium propanoate, is a complex process influenced by factors such as atmosphere, sample morphology (powder vs. film), and the specific metal cation.
Thermal Decomposition Mechanisms
Metal propanoates generally undergo decomposition through a radical pathway when heated in an inert atmosphere at elevated temperatures. This process typically involves the evolution of carbon dioxide (CO₂) and symmetrical ketones, such as 3-pentanone (B124093) (C₂H₅COC₂H₅) from the propionate (B1217596) anion csic.esresearchgate.netakjournals.comresearchgate.netresearchgate.netresearchgate.net. The general mechanism can be initiated by the homolytic cleavage of the C-C bond adjacent to the carboxyl group, leading to the formation of ethyl radicals and acyl radicals. These radicals can then recombine or undergo further reactions.
In contrast, decomposition in an oxidizing atmosphere (e.g., oxygen) can lead to oxidative degradation of the propionate ligand. This pathway may yield propionic acid, acetaldehyde, CO₂, and water at lower temperatures, without necessarily forming the characteristic ketones observed in inert atmospheres researchgate.netresearchgate.netcsic.es.
While specific decomposition temperatures for strontium propanoate are not explicitly detailed in the provided snippets, studies on analogous compounds like calcium, barium, copper, and lanthanide propanoates indicate that dehydration of hydrated forms typically occurs around 90-110 °C researchgate.netakjournals.comcapes.gov.br. The subsequent decomposition of the anhydrous salt to form intermediate species, such as metal oxycarbonates (e.g., Ln₂O₂CO₃ for lanthanides) or metal carbonates, generally begins at higher temperatures, often in the range of 200-400 °C, with final conversion to metal oxides or carbonates occurring at temperatures above 500 °C researchgate.netakjournals.comcsic.es. Strontium carbonate, for instance, decomposes to strontium oxide and carbon dioxide at temperatures above 1130 °C dergipark.org.tr.
Role of Propionate Ions in Reaction Pathways
The propionate ion (CH₃CH₂COO⁻) plays a central role in the thermal decomposition of strontium propanoate. As a carboxylate anion, it is the direct precursor to the volatile organic products. The characteristic evolution of 3-pentanone (a symmetrical ketone) from propionate decomposition implies a specific fragmentation pattern of the propionate anion, likely involving the cleavage of a C-C bond within the alkyl chain csic.esresearchgate.netakjournals.comresearchgate.netresearchgate.netresearchgate.net. This contrasts with the decomposition of longer-chain carboxylates, which might yield different ketones or other hydrocarbons. The propionate group's structure dictates the nature of the organic fragments released during thermal breakdown.
Solid-State Reaction Dynamics
The solid-state behavior of strontium propanoate, particularly in its hydrated form, involves initial dehydration. Similar to other metal propionates, strontium propanoate hydrates are expected to lose their lattice water upon heating, typically below 150 °C, transforming into anhydrous salts researchgate.netcapes.gov.br.
Studies on calcium propionate monohydrate indicate that the anhydrous salts can undergo structural changes, including recrystallization or melting, in the temperature interval between dehydration and the onset of decomposition capes.gov.br. These solid-state transformations can influence the subsequent decomposition kinetics and pathways. Furthermore, research on yttrium propionate suggests that decomposition behavior can differ between powder and film morphologies due to variations in gas and heat transport, implying that the physical state and form of strontium propanoate could affect its solid-state reaction dynamics researchgate.netresearchgate.net.
Solution Chemistry and Speciation Studies
In aqueous solutions, strontium propanoate is expected to dissociate into strontium cations (Sr²⁺) and propionate anions (CH₃CH₂COO⁻). Strontium's chemical behavior in solution is notably similar to that of calcium wikipedia.orgusgs.gov. At intermediate to acidic pH levels, the dominant strontium species in solution is the free hydrated cation, Sr²⁺ wikipedia.org.
The propionate ion, being a weak base, can influence the solution's pH and participate in association reactions with metal cations. Studies on similar systems have modeled the interactions between propionate ions and divalent metal ions like calcium and magnesium, assessing the probability of ionic association as a function of separation distance researchgate.net.
Strontium ions in solution can also engage in ion exchange processes with solid phases, such as soil particles, and are prone to coprecipitation with calcium-containing minerals like calcite and anhydrite, particularly at increased pH wikipedia.orgepa.gov. Understanding these solution behaviors is crucial for predicting the fate and transport of strontium propanoate in environmental or chemical processes.
Interactions with Other Chemical Species and Reaction Selectivity
Strontium propanoate can participate in various chemical interactions, influencing reaction selectivity. For instance, in the synthesis of strontium carbonate, soluble strontium salts, which could include strontium propanoate, are reacted with carbonating reagents google.com. This highlights its potential role in double decomposition reactions.
The presence of additives can also significantly alter the decomposition pathways of metal propionates. For example, triethanolamine (B1662121) (TEA) has been shown to influence the pyrolysis of metal propionate-based solutions. TEA can react with propionate groups to form esters, a process promoted in inert atmospheres at elevated temperatures, potentially leading to smoother decomposition profiles and altered volatile product distributions csic.es.
Furthermore, the ion-exchange properties of strontium, as discussed in the context of its solution chemistry epa.gov, demonstrate its propensity to interact with solid matrices, a behavior that can be exploited or needs to be managed in various chemical processes.
Coordination Chemistry Aspects of Strontium Propanoate
Ligand Chelation and Bridging Modes of Propanoate
The propanoate anion, CH₃CH₂COO⁻, is a monocarboxylate ligand. In coordination chemistry, carboxylate ligands are versatile and can adopt several binding modes to metal ions mdpi.comwikipedia.org. These include:
Monodentate: The carboxylate group binds to a single metal ion through one oxygen atom.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: The carboxylate group bridges two metal ions, with each oxygen atom coordinating to a different metal center. This mode is crucial for the formation of extended structures.
Monodentate Bridging: One oxygen atom bridges two metal ions, while the other oxygen atom remains uncoordinated or coordinates to a third metal ion.
While specific crystallographic data detailing the precise coordination modes of the propanoate ligand in strontium propanoate itself are not extensively detailed in the provided literature, general trends for strontium carboxylates suggest that bridging modes are highly favored, leading to the formation of coordination polymers iucr.orgacs.orgresearchgate.netx-mol.netrsc.orgresearchgate.netiucr.orgacs.orgiucr.orgresearchgate.net. The propanoate ligand, like other carboxylates, likely participates in bridging arrangements, connecting Sr²⁺ ions and contributing to the dimensionality of the resulting structures. In some strontium carboxylate complexes, coordination numbers of 8 and 9 are observed, with carboxylate oxygen atoms forming the primary coordination sphere researchgate.netiucr.orgosti.govacs.orgresearchgate.netresearchgate.netmdpi.comiucr.orgacs.org.
Influence of Co-ligands on Coordination Environment
Beyond water, other ligands such as amino acids (e.g., glycine (B1666218), proline) and N-heterocyclic ligands (e.g., pyrazine-2,6-dicarboxylate) have been observed to coordinate with strontium ions in related complexes researchgate.netiucr.orgtandfonline.comiaea.org. These co-ligands contribute to the structural diversity and stability of the coordination networks. The propanoate ligand itself can also be accompanied by these additional donor molecules, modulating the local coordination geometry around the strontium center.
Table 1: Observed Coordination Numbers for Strontium in Carboxylate Complexes
| Compound/Ligand System | Typical Coordination Number of Sr | References |
| Strontium-Carboxylate Coordination Polymers (general) | 8 or 9 | researchgate.netiucr.orgosti.govacs.orgresearchgate.netresearchgate.netmdpi.comiucr.orgacs.org |
| Strontium with 2,5-pyridinedicarboxylate and water | 8 | rsc.org |
| Strontium with benzene-1,2,4,5-tetracarboxylic acid | 8 | iucr.org |
| Strontium with glycine and water | 9 | researchgate.net |
| Strontium with isobutyrate and N-methyldiethanolamine | 8 | iucr.org |
Formation of Polymeric Structures and Frameworks
Strontium propanoate, like many other strontium carboxylates, readily self-assembles into extended one-, two-, or three-dimensional coordination polymer networks iucr.orgacs.orgresearchgate.netx-mol.netrsc.orgresearchgate.netiucr.orgacs.orgiucr.orgresearchgate.net. These structures arise from the synergistic coordination of the Sr²⁺ ions, which act as nodes, and the propanoate ligands, which act as linkers. The propanoate ligand, through its bridging coordination modes, connects multiple strontium ions, leading to the formation of robust polymeric frameworks.
The specific topology of these frameworks depends on the propanoate ligand's binding modes, the presence of co-ligands, and the reaction conditions. Common structural motifs observed in strontium carboxylate coordination polymers include:
1D Chains: Strontium ions linked by bridging propanoate ligands to form linear or zigzag chains iucr.org.
2D Layers: Chains or clusters interconnected by propanoate ligands to form planar networks iucr.orgx-mol.netresearchgate.netiucr.org.
3D Frameworks: Layers or chains further linked in three dimensions, often creating porous structures with channels iucr.orgacs.orgx-mol.netrsc.orgresearchgate.netacs.org.
The high coordination number of strontium is a key factor in enabling the formation of these complex, extended structures, as it allows the metal ion to efficiently bridge multiple ligands.
Metal-Ligand Bonding Analysis
The interaction between strontium ions and propanoate ligands is primarily characterized by electrostatic forces, reflecting the predominantly ionic nature of the metal-ligand bond in strontium complexes unifr.ch. Strontium, being an electropositive alkaline earth metal, forms strong ionic bonds with the negatively charged carboxylate oxygen atoms of the propanoate ligand. The propanoate ligand acts as a Lewis base, donating electron density from its carboxylate group to the Lewis acidic Sr²⁺ cation.
Sr-O Bonding: The Sr-O bond distances in strontium carboxylate complexes are generally long, consistent with the large ionic radius of Sr²⁺ and the ionic character of the bond. For example, in related strontium carboxylate systems, Sr-O bond lengths have been reported to range from approximately 2.5 to 2.8 Å researchgate.netiucr.org. These bonds are crucial for the structural integrity of the coordination polymers.
Table 2: Representative Strontium-Oxygen Bond Lengths in Strontium Carboxylate Complexes
| Ligand System (Related to Strontium Propanoate) | Sr-O Bond Length (Å) Range | References |
| Propanoate (general, bridging/chelating) | 2.524 – 2.800 | researchgate.net |
| Isobutyrate (bridging/chelating) | 2.538 – 2.756 | iucr.org |
| N-methyldiethanolamine (chelating) | 2.582 – 2.731 | iucr.org |
Compound List:
Strontium Propanoate (Sr(CH₃CH₂COO)₂)
Applications in Advanced Materials Science: Fundamental Research Aspects
Functional Materials Research
The investigation of strontium propionate (B1217596) and its related compounds reveals significant potential in the development of functional materials, particularly in the realms of ferroelectricity, dielectric response, and optical properties.
Dicalcium strontium propionate (Ca₂Sr(C₃H₅CO₂)₆), often abbreviated as DSP, has been identified as a material exhibiting both ferroelastic and ferroelectric properties arxiv.orgresearchgate.netuliege.beijrte.orgresearchgate.net. This dual nature makes it a subject of interest for advanced applications. Studies have shown that DSP can exhibit gyrotropic behavior, a phenomenon where optical rotation can be switched by external stimuli like uniaxial stress arxiv.orgresearchgate.netiaea.org. The research into such materials contributes to the broader understanding of ferroelectric phenomena and their potential integration into novel electronic and optical devices. While direct research on strontium propionate as a standalone ferroelectric material for broad applications is less documented than for perovskite-type ferroelectrics like barium titanate or lead zirconate titanate, its inclusion in studies of ferroelastic-ferroelectric compounds like DSP positions it within this research domain ijrte.orgresearchgate.net.
Ferroelectric materials, in general, are characterized by their ability to modulate their dielectric constant under the influence of an externally applied electric field ijrte.orgmdpi.com. This property is fundamental to their application in devices such as tunable filters and phase shifters. While specific detailed studies on the dielectric response and modulation of strontium propionate itself under external fields are not extensively detailed in the provided search results, the general class of ferroelectric materials, to which related compounds like dicalcium strontium propionate belong, are known for these characteristics researchgate.netresearchgate.net. The modulation of dielectric properties is a key area for developing advanced electronic components.
Dicalcium strontium propionate (DSP) is noted for its gyrotropic behavior, particularly under the influence of uniaxial stress arxiv.orgresearchgate.netuliege.be. Gyrotropy refers to the phenomenon where a material exhibits optical activity, meaning it can rotate the plane of polarized light. This behavior is often linked to the material's crystal structure and its chirality. DSP crystals, specifically those with the space group P4₃2₁2, are found to be dextrorotatory, indicating a specific handedness in their optical response researchgate.net. The research into DSP's gyrotropic behavior under stress contributes to the understanding of how mechanical fields can influence optical properties, opening avenues for stress-tunable optical materials. The broader field of chiral materials is also being explored for their unique optical and electronic properties, with potential applications in optoelectronics and photonics arxiv.orguliege.bearxiv.org.
Catalysis Research (Mechanistic Studies)
The exploration of strontium-containing compounds in catalysis, particularly for transesterification reactions, reveals their potential as heterogeneous catalysts.
Strontium oxides (SrO) have been investigated as components of bifunctional catalysts for biodiesel production via transesterification researchgate.netresearchgate.net. These catalysts often combine basic and acidic sites to facilitate both esterification and transesterification reactions. Strontium, as an alkaline earth metal oxide, can contribute to the basicity of the catalytic system researchgate.netmdpi.comcore.ac.ukresearchgate.net. Basic sites, particularly Lewis basic sites, are crucial for activating reactants in transesterification by promoting nucleophilic attack and alkoxide formation researchgate.netmdpi.com. While direct studies focusing solely on strontium propionate as a catalyst are not prominent in the provided results, strontium compounds like SrO are recognized for their catalytic activity in transesterification, achieving high conversion rates when properly formulated with other components like ZnO and Al₂O₃ researchgate.net. The catalytic activity is often correlated with the presence and strength of these basic sites mdpi.comresearchgate.net.
Research into the adsorption of various ions, including strontium, on different surfaces provides insights into potential catalytic mechanisms and material interactions. Studies on strontium ion adsorption on modified zeolite matrices and porous carbons, for instance, investigate the role of functional groups and surface chemistry in the adsorption process nih.govrsc.orgnih.gov. These studies often explore kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir) to understand the adsorption mechanisms and capacities nih.govnih.govmdpi.com. While these studies focus on strontium ions rather than strontium propionate molecules, they highlight the importance of surface interactions and the chemical environment in determining adsorption behavior, which is relevant for understanding how strontium-containing compounds might interact with reactants or surfaces in catalytic applications. The precise adsorption configurations of strontium propionate molecules on catalyst surfaces would likely involve interactions mediated by the propionate ligands and the strontium cation with active sites on the catalyst.
Compound Mentioned:
Strontium propionate
Dicalcium strontium propionate (DSP)
Future Research Directions for Strontium Propanoate
Exploration of New Synthetic Pathways and Morphologies
Current understanding of strontium propanoate synthesis primarily points to standard salt formation reactions and crystallization from aqueous solutions researchgate.net. However, to unlock its potential for advanced applications, a systematic investigation into novel and controlled synthesis methodologies is crucial.
Controlled Synthesis and Polymorphism: Research should focus on developing synthetic routes that allow for precise control over crystal morphology, particle size, and potential polymorphs. Techniques such as solvothermal or hydrothermal synthesis, sol-gel methods, and mechanochemical synthesis could yield strontium propanoate with tailored physical properties, such as nanoscale particles or specific crystal habits. Understanding the conditions that lead to different crystal structures, as suggested by the orthorhombic system for strontium propionates researchgate.net, is vital.
Green Chemistry Approaches: The development of environmentally benign synthesis protocols is essential. This includes exploring reactions in water or other green solvents, minimizing energy consumption, and optimizing reaction yields to reduce waste. Investigating solid-state synthesis methods could also offer more efficient and sustainable pathways.
Morphology-Property Correlation: Establishing a direct link between synthesized morphologies and resulting material properties will be a key research objective. For instance, the surface area and crystal facet exposure of different morphologies could influence reactivity, solubility, or biological interactions.
Advanced Spectroscopic and Diffraction Correlative Studies
A deeper understanding of strontium propanoate's structure, bonding, and thermal behavior requires the application of advanced characterization techniques. While basic crystallographic data for strontium propionates exists researchgate.net, comprehensive studies on strontium propanoate itself are limited.
Crystallographic Investigations: Detailed single-crystal X-ray diffraction studies are needed to precisely determine the crystal structure of strontium propanoate, including its space group, lattice parameters, and atomic coordinates. Investigating potential polymorphism under different synthesis or environmental conditions using powder X-ray diffraction (PXRD) will also be important for phase identification and purity control.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are critical for characterizing the propanoate anion and its interaction with the strontium cation. These techniques can provide insights into molecular vibrations, hydrogen bonding, and potential phase transitions, offering a fingerprint for identifying and analyzing the compound under various conditions.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of strontium propanoate, including its dehydration behavior researchgate.net and decomposition pathways. This data is fundamental for its processing and application in thermal processes.
Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR spectroscopy can provide detailed information about the local atomic environments of both strontium and the propanoate groups, offering insights into molecular dynamics and potential structural disorder.
Basic Properties of Strontium Propanoate
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₄Sr | nih.gov |
| CAS Number | 23287-50-5 | nih.govchemicalbook.com |
| Molecular Weight | 233.76 g/mol | nih.gov |
| Appearance | White powder | lookchem.com |
| Crystal System (Sr Propionates) | Orthorhombic (for Sr) | researchgate.net |
Multi-Scale Theoretical Modeling and Simulation
Complementing experimental studies, theoretical modeling and computational simulations can provide fundamental insights into the electronic structure, bonding, and dynamic behavior of strontium propanoate.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the electronic band structure, bonding characteristics, and vibrational frequencies of strontium propanoate. Such calculations can help elucidate the nature of the Sr-O bonds and predict properties like optical or electronic behavior.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of strontium propanoate at the atomic level. This includes studying ion mobility, phase transitions, thermal expansion, and interactions with solvents or other molecules. These simulations can help predict material behavior under different temperature and pressure conditions.
Lattice Dynamics: Investigating the phonon dispersion relations and density of states through lattice dynamics calculations can provide a deeper understanding of the material's thermal properties, including thermal conductivity and its response to mechanical stress.
Predictive Modeling for Applications: Theoretical models could be developed to predict the compound's solubility, stability in various environments, and potential interactions with biological targets, guiding experimental efforts in application-oriented research.
Design of Novel Functional Materials Based on Fundamental Understanding
Leveraging the insights gained from synthesis, characterization, and theoretical studies, future research can focus on designing novel functional materials incorporating strontium propanoate.
Precursors for Strontium-Containing Materials: Strontium propanoate could serve as a convenient precursor for the synthesis of strontium-based ceramics, oxides, or composites through controlled thermal decomposition. Its specific decomposition temperature and products would need to be thoroughly investigated to optimize this application.
Biomaterial Applications: Given the mention of "healing drugs" lookchem.com and strontium's known role in bone metabolism chemistrycool.com, research could explore strontium propanoate's biocompatibility and bioactivity. This might involve investigating its potential for bone regeneration, drug delivery systems, or as a component in orthopedic implants, requiring rigorous in vitro and in vivo studies.
Catalysis and Luminescence: The strontium cation and the propanoate ligand could potentially contribute to catalytic activity or serve as a host matrix for luminescent dopants. Investigating its electronic structure and surface properties could reveal potential applications in heterogeneous catalysis or as phosphors.
Controlled Release Systems: The compound's solubility and decomposition characteristics might be exploited for controlled release applications, either for strontium ions themselves or as a matrix for encapsulating and releasing other active compounds in a targeted manner.
Q & A
How to formulate a research question that balances innovation and feasibility in strontium propanoate studies?
- Methodology:
- Use the PICOT framework: Define P opulation (e.g., model organisms), I ntervention (dose/administration route), C omparison (control groups), O utcome (e.g., bioaccumulation), and T imeframe .
- Prioritize questions that address gaps in mechanistic understanding (e.g., ligand-specific transport kinetics) rather than incremental replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
